Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate
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Overview
Description
Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate is an organic compound that features a furan ring, a carbamate group, and a tert-butyl group
Preparation Methods
The synthesis of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the carbamate, followed by nucleophilic substitution with a furan derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the furan ring .
Chemical Reactions Analysis
Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine
Scientific Research Applications
Tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar compounds to tert-butyl (4-(furan-2-yl)-4-oxobutyl)carbamate include:
- tert-Butyl N-(furan-2-ylmethyl)carbamate
- tert-Butyl N-(furan-2-yl)propylcarbamate These compounds share the furan and carbamate groups but differ in the length and structure of the carbon chain connecting them. This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
tert-butyl N-[4-(furan-2-yl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-4-6-10(15)11-7-5-9-17-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16) |
InChI Key |
MXIPSGBGVVIMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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